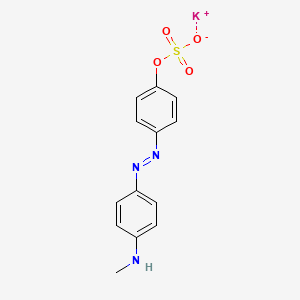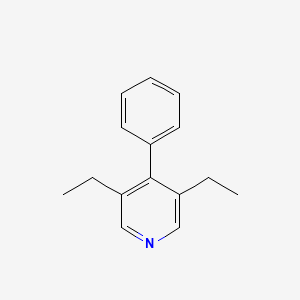
3,5-Diethyl-4-phenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Diethyl-4-phenylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom. The presence of ethyl and phenyl groups at specific positions on the pyridine ring imparts unique chemical properties to this compound, making it a compound of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diethyl-4-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 3,5-diethylpyridine with phenylmagnesium bromide (a Grignard reagent) under controlled conditions. The reaction typically occurs in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the Grignard reagent and to promote the formation of the desired product.
Another method involves the catalytic hydrogenation of 3,5-diethyl-4-phenylpyridinium salts. This process requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic processes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also employ advanced purification techniques, such as distillation and crystallization, to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3,5-Diethyl-4-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst, such as palladium on carbon (Pd/C), to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学的研究の応用
3,5-Diethyl-4-phenylpyridine finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3,5-Diethyl-4-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-4-phenylpyridine: Similar structure but with methyl groups instead of ethyl groups.
4-Phenylpyridine: Lacks the ethyl substituents at positions 3 and 5.
3,5-Diethylpyridine: Lacks the phenyl substituent at position 4.
Uniqueness
3,5-Diethyl-4-phenylpyridine is unique due to the specific arrangement of ethyl and phenyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
73669-44-0 |
|---|---|
分子式 |
C15H17N |
分子量 |
211.30 g/mol |
IUPAC名 |
3,5-diethyl-4-phenylpyridine |
InChI |
InChI=1S/C15H17N/c1-3-12-10-16-11-13(4-2)15(12)14-8-6-5-7-9-14/h5-11H,3-4H2,1-2H3 |
InChIキー |
HPPGZEHAQZIFJQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CN=CC(=C1C2=CC=CC=C2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


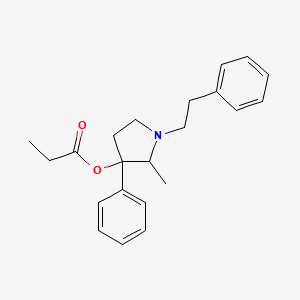

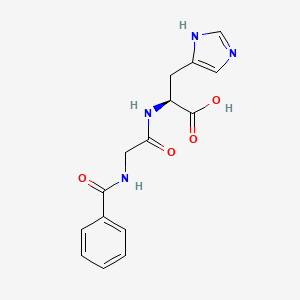


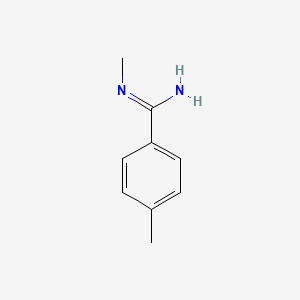



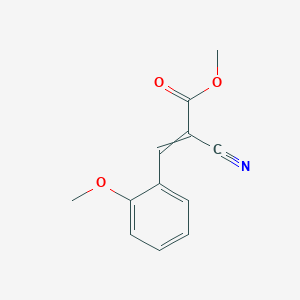

![1,1'-[1,3-Phenylenedi(ethane-2,1-diyl)]bis[3-(chloromethyl)benzene]](/img/structure/B14465563.png)
